molecular formula C21H20N2O4S2 B2723361 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-08-2

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2723361
CAS No.: 899968-08-2
M. Wt: 428.52
InChI Key: PIEPEHKAYFZPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonylation: The acetylated thiazole is reacted with isopropylsulfonyl chloride in the presence of a base like triethylamine to introduce the isopropylsulfonyl group.

    Amidation: Finally, the sulfonylated thiazole is coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under conditions such as reflux or room temperature.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced carbonyl compounds, such as alcohols or amines.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide: Lacks the acetyl group, which may affect its biological activity.

    N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of an isopropylsulfonyl group, which may influence its solubility and reactivity.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and isopropylsulfonyl groups may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-13(2)29(26,27)17-11-9-16(10-12-17)20(25)23-21-22-18(19(28-21)14(3)24)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEPEHKAYFZPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.